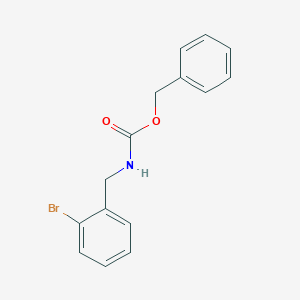![molecular formula C11H11F6N B1612053 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine CAS No. 685503-45-1](/img/structure/B1612053.png)
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine
Descripción general
Descripción
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine, commonly known as BTF, is a synthetic compound that has gained significant attention in the scientific community due to its potential in various research applications.
Aplicaciones Científicas De Investigación
- Application Summary : This research focuses on the asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst. The study achieved an increase in the ratio of substrate to catalyst (S/C) in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition for high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) with Candida tropicalis 104 .
- Methods of Application : The research was conducted in PBS buffer (0.2 M, pH 8.0) at 200 rpm and 30 °C . The reaction system included choline chloride:trehalose (ChCl:T, 1:1 molar ratio) to increase cell membrane permeability and decrease BTAP cytotoxicity to biocatalyst .
- Results or Outcomes : The yields were increased to 86.2% under 200 mM BTAP, or 72.9% at 300 mM BTAP . The S/C for the reduction elevated 6.3 times (3.8 mM/g versus 0.6 mM/g) .
- Application Summary : This research focuses on the efficient synthesis of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .
- Methods of Application : The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance (enantiomeric excess > 99.9%) . ADH was introduced into the reaction system to promote an equilibrium shift .
- Results or Outcomes : The substrate handling capacity of BL21 (DE3)/pETDuet-ATA117-ADH developed for bienzyme cascade system was increased by 1.50 folds under the condition of 40 °C, 180 rpm, 0.1 M pH9 Tris-HCl for 24 h .
High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System
Efficient Synthesis of Key Chiral Intermediate in Painkillers ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions
- Application Summary : This compound is a chiral Bronsted acid. It has been shown to be an efficient catalyst for the hydrophosphonylation of aldimines at room temperature .
- Methods of Application : The compound is used as a catalyst in the reaction .
- Results or Outcomes : The reaction results in the formation of a product through hydrophosphonylation .
- Application Summary : Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
- Methods of Application : The compound is used as a catalyst in various organic reactions .
- Results or Outcomes : The use of this compound as a catalyst leads to the activation of substrates and stabilization of partially developing negative charges .
®-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2-diol
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- Application Summary : This research focuses on the pain sensitivity of meningeal blood vessels and dura, which are innervated by peripheral sensory trigeminal nerves . The study involves the use of a calcitonin gene-related peptide (CGRP) receptor antagonist .
- Methods of Application : The specific methods of application are not detailed in the available information .
- Results or Outcomes : The outcomes of this research are not specified in the available information .
- Application Summary : This compound is a chiral Bronsted acid. It has been shown to be an efficient catalyst for the hydrophosphonylation of aldimines at room temperature .
- Methods of Application : The compound is used as a catalyst in the reaction .
- Results or Outcomes : The reaction results in the formation of a product through hydrophosphonylation .
Meningeal Blood Vessels and Dura Pain Sensitivity
®-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2-diol
Propiedades
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,9H,2,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBPNFXZESJTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594956 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine | |
CAS RN |
685503-45-1 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



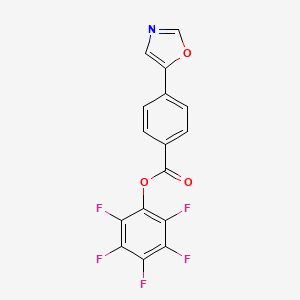
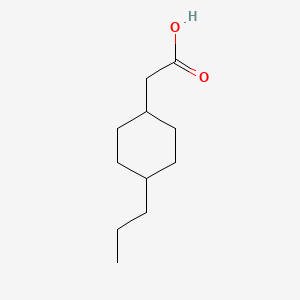
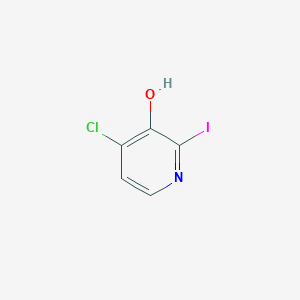
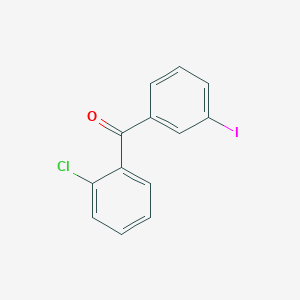
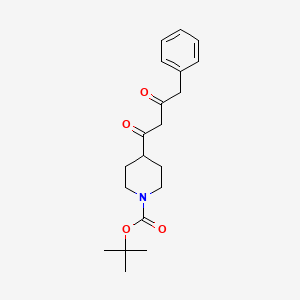
![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)
![7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1611983.png)
![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)
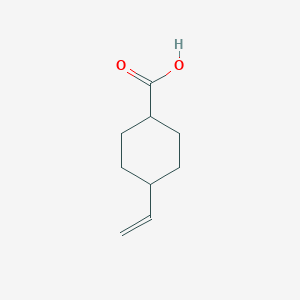
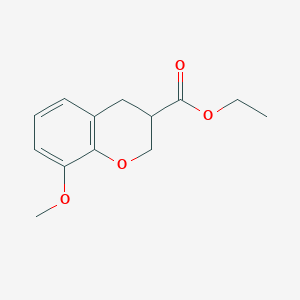
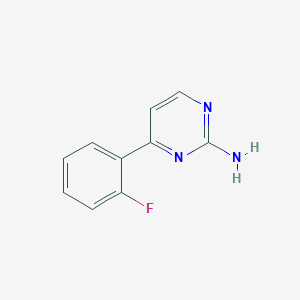
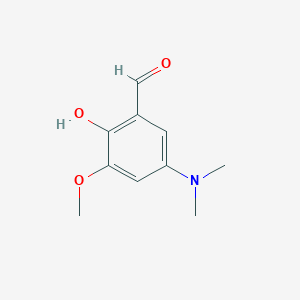
![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)
